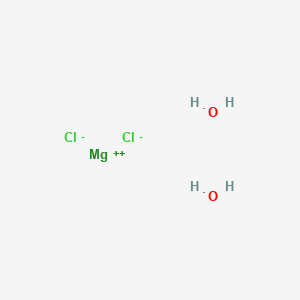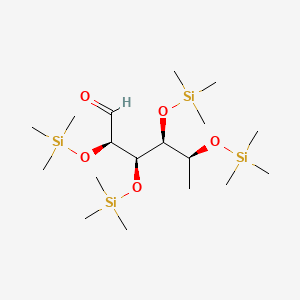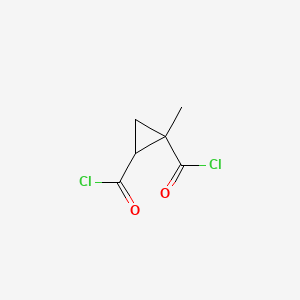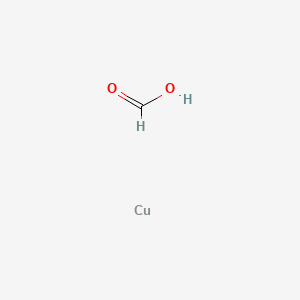
Magnesium dichloride dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium dichloride dihydrate is a hydrate that is the dihydrate form of magnesium dichloride. It is a hydrate, an inorganic chloride and a magnesium halide. It contains a magnesium dichloride.
Applications De Recherche Scientifique
X-ray Charge-Density Studies
Magnesium dichloride dihydrate has been used in high-resolution structural studies using synchrotron radiation and X-ray image intensifiers. This has allowed for the production of high-quality electron difference density maps, contributing to our understanding of crystalline structures (Graafsma, Svensson, & Kvick, 1997).
Solar Energy Storage
Research has explored the use of salt hydrate phase change materials, like magnesium chloride hydrates, for solar energy applications. The study of the structural, electronic, and thermodynamic properties of various hydrated phases of magnesium dichloride is crucial for improving thermal energy storage efficiency (Weck & Kim, 2014).
Synthesis of Magnesium Oxide Particles
This compound serves as a precursor in the synthesis of magnesium oxide particles. These particles, created through calcination, exhibit unique morphologies like stacks of plates, which have potential applications in various fields (Sharma & Jeevanandam, 2011).
Thermal Decomposition Studies
The kinetics and mechanism of the thermal decomposition of magnesium chloride dihydrate have been examined. Understanding these processes is essential for applications that involve high-temperature environments and chemical transformations (Galwey & Laverty, 1989).
Catalysis in Polymerization
This compound is used in the preparation of catalysts for polymerization processes. Its transformation into anhydrous magnesium chloride and subsequent use in titanium catalyst systems has significant implications for industrial polymer manufacturing (Gupta, Satish, & Bhardwaj, 1993).
Nanoparticle Fabrication
The compound is instrumental in the fabrication of magnesium nanoparticles, which have applications in hydrogen storage. The size and oxidation state of these nanoparticles can be controlled through specific preparation methods (De Jongh et al., 2007).
Biomedical Applications
Studies have explored the use of magnesium alloys and composites in orthopedic implants, with this compound playing a role in these materials' synthesis and modification. The focus is on improving mechanical and degradation performance for medical applications (Radha & Sreekanth, 2017).
Advanced Material Development
Research into magnesium hydroxide and oxide, which can be derived from this compound, reveals their potential as flame retardants, antibacterial agents, and catalysts. This work provides insights into their properties and various practical applications (Pilarska, Klapiszewski, & Jesionowski, 2017).
Corrosion Studies
Investigations into the corrosion behavior of magnesium in chloride solutions are critical for understanding the stability and degradation of magnesium-based materials in various environments. This research is pivotal for applications ranging from structural materials to biomedical implants (Song et al., 1997).
Biodegradable Implant Research
The compound's role in the development of biodegradable implants, particularly magnesium-based ones, is significant. Studies focus on improving corrosion resistance and biointegration, vital for successful biomedical applications (Braga et al., 2020).
Propriétés
Numéro CAS |
19098-17-0 |
|---|---|
Formule moléculaire |
Cl2H4MgO2 |
Poids moléculaire |
131.235 |
Nom IUPAC |
magnesium;dichloride;dihydrate |
InChI |
InChI=1S/2ClH.Mg.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 |
Clé InChI |
DARFZFVWKREYJJ-UHFFFAOYSA-L |
SMILES |
O.O.[Mg+2].[Cl-].[Cl-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B579162.png)

![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid](/img/structure/B579165.png)





![6-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B579174.png)

![2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B579181.png)
![[1,2]Oxazolo[5,4-f][1,2]benzoxazole](/img/structure/B579182.png)
